4-bromo-2-chloro-5-methyl-1,3-thiazole
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Overview
Description
4-Bromo-2-chloro-5-methyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the thiazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Thiazole derivatives, however, have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of molecular targets .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to various changes at the molecular level . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have a broad range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-2-chloro-5-methyl-1,3-thiazole. For instance, the compound is slightly soluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride . This solubility profile suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s stability may be affected by temperature, as it has a storage temperature of 28°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-5-methyl-1,3-thiazole typically involves the reaction of 2-chloro-5-methylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the thiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-methyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
4-Bromo-2-chloro-5-methyl-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Bromo-2-chloro-5-methyl-1,3-thiazole: Unique due to the presence of both bromine and chlorine atoms, providing distinct reactivity and biological activity.
2-Chloro-5-methylthiazole: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-5-methylthiazole: Lacks the chlorine atom, leading to variations in its chemical behavior and applications.
Uniqueness: this compound stands out due to its dual halogenation, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
1782805-91-7 |
---|---|
Molecular Formula |
C4H3BrClNS |
Molecular Weight |
212.5 |
Purity |
95 |
Origin of Product |
United States |
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